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Compound of Interest

Compound Name:
2-(Trifluoromethyl)pyrimidin-4-

amine

Cat. No.: B1295553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and

materials science. The presence of the trifluoromethyl group significantly influences the

molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous

characterization essential. This document outlines the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental

protocols.

Spectroscopic Data Summary
The unique arrangement of a trifluoromethyl group at the 2-position and an amine group at the

4-position of the pyrimidine ring results in a distinct spectroscopic signature. The following

tables summarize the anticipated quantitative data for 2-(Trifluoromethyl)pyrimidin-4-amine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 d 1H H6

~6.7 d 1H H5

~5.5 br s 2H -NH₂

Note: Predicted values are based on the analysis of structurally similar compounds. The

chemical shifts are referenced to a standard internal solvent signal.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~164 C4

~158 (q) C2

~157 C6

~121 (q) -CF₃

~105 C5

Note: The signals for carbons attached to or near the trifluoromethyl group will appear as

quartets (q) due to C-F coupling.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ -70 s 3F -CF₃

Note: The chemical shift is relative to a standard such as CFCl₃.

Table 4: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H asymmetric & symmetric

stretching

3100 - 3000 Weak Aromatic C-H stretching

1650 - 1600 Strong N-H scissoring (bending)

1600 - 1450 Medium-Strong
Pyrimidine ring C=C and C=N

stretching

1350 - 1100 Very Strong C-F stretching (-CF₃ group)

1330 - 1260 Medium Aromatic C-N stretching

Table 5: Mass Spectrometry Data

Parameter Value

Molecular Formula C₅H₄F₃N₃

Molecular Weight 163.10 g/mol

Exact Mass 163.0357 u

Predicted Key Fragments (m/z)
163 [M]⁺•, 144 [M-F]⁺, 136 [M-HCN]⁺•, 94 [M-

CF₃]⁺

Note: The molecular ion is expected to be prominent. Fragmentation pathways may include the

loss of a fluorine atom, neutral loss of HCN, or cleavage of the C-CF₃ bond.

Experimental Protocols
The following methodologies provide a framework for acquiring the spectroscopic data for 2-
(Trifluoromethyl)pyrimidin-4-amine.

NMR Data Acquisition (¹H, ¹³C, ¹⁹F)

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on concentration.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: ≥1024, depending on concentration.

¹⁹F NMR Acquisition Parameters:

Pulse Program: Standard single-pulse, proton-decoupled
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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